molecular formula C11H14Cl2N2 B6614626 1-(2,4-dichlorophenyl)-1,4-diazepane CAS No. 945423-08-5

1-(2,4-dichlorophenyl)-1,4-diazepane

Cat. No. B6614626
Key on ui cas rn: 945423-08-5
M. Wt: 245.14 g/mol
InChI Key: UCYIDMQDBSOXQG-UHFFFAOYSA-N
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Patent
US07935703B2

Procedure details

To a solution of 4-(2,4-dichloro-phenyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester (0.13 g, 0.38 mmol) in dichloromethane (2 mL) was added trifluoroacetic acid (1 mL). The reaction was stirred until complete (as monitored by LC-MS) and the volatiles were removed in vacuo. The residue was partitioned between ethyl acetate (5 mL) and saturated aqueous sodium bicarbonate (5 mL). The organic layer was separated, dried over sodium sulfate, filtered and concentrated in vacuo to give the title compound as a gum (0.09 g, 100%).
Name
4-(2,4-dichloro-phenyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:14][CH2:13][CH2:12][N:11]([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:16]=2[Cl:22])[CH2:10][CH2:9]1)=O)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[Cl:22][C:16]1[CH:17]=[C:18]([Cl:21])[CH:19]=[CH:20][C:15]=1[N:11]1[CH2:12][CH2:13][CH2:14][NH:8][CH2:9][CH2:10]1

Inputs

Step One
Name
4-(2,4-dichloro-phenyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester
Quantity
0.13 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CCC1)C1=C(C=C(C=C1)Cl)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred until complete (as monitored by LC-MS)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate (5 mL) and saturated aqueous sodium bicarbonate (5 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)N1CCNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.09 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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